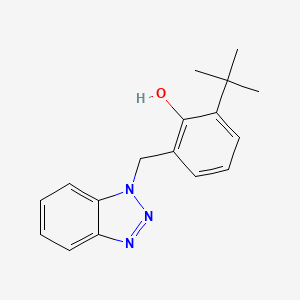

![molecular formula C15H11ClN2OS2 B2579036 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922572-64-3](/img/structure/B2579036.png)

3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole derivatives have been studied for their potential biological activities, including as quorum sensing inhibitors .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Benzothiazole derivatives have been evaluated for their growth inhibitory activities . In the LasB system, some benzothiazole derivatives showed promising quorum-sensing inhibitors .Scientific Research Applications

Supramolecular Gelators

A study by Yadav and Ballabh (2020) investigated N-(thiazol-2-yl)benzamide derivatives for their gelation behavior. The research aimed to understand the impact of methyl functionality and non-covalent interactions on gelation. Interestingly, certain amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, showcasing good stability and low minimum gelator concentration (MGC). The structural analysis revealed helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction, underlining the potential of these compounds in developing novel supramolecular materials (Yadav & Ballabh, 2020).

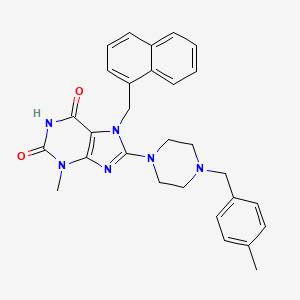

Anticancer Applications

Tiwari et al. (2017) conducted a study on the anticancer evaluation of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds were assessed for their in vitro anticancer activity against a panel of human cancer cell lines, demonstrating promising anticancer activity. The study highlights the potential of these compounds as anticancer agents, with several derivatives showing GI50 values comparable to standard drugs. Molecular docking studies were also performed to elucidate the probable mechanism of action (Tiwari et al., 2017).

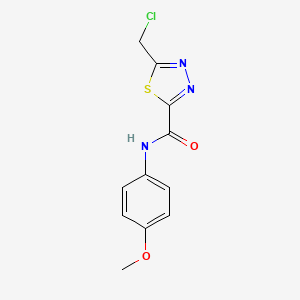

Material Science and Coordination Chemistry

Adhami et al. (2012) explored the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its coordination with Ni and Pd complexes. This study not only expanded the understanding of the chemical properties and reactivity of thiadiazolobenzamides but also highlighted their potential in creating novel complexes with metals. Such complexes could have applications in catalysis, material science, and as models for studying metal-ligand interactions (Adhami et al., 2012).

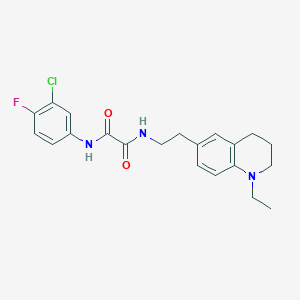

Sensor Development

Ebadi Vazifekhoran et al. (2023) reported on the synthesis of N-(thiazol-2-ylcarbamothioyl) benzamide, used as an ionophore in the design of chromium(III) sensors. These sensors demonstrated enhanced detection limits and fast response times, with potential applications in environmental monitoring and the pharmaceutical industry. The study underscores the role of N-(thiazol-2-ylcarbamothioyl) benzamide in developing sensitive analytical tools for metal ion detection (Ebadi Vazifekhoran et al., 2023).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the levels of prostaglandins . This can have downstream effects on various physiological processes, including inflammation and pain response .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound can effectively reduce these symptoms .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSMBCFEFKTAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)

![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)

![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2578971.png)

![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)